ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
Description
Ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate is a heterocyclic compound featuring a central 1,3-thiazole ring substituted at the 2-position with an ethyl carbamate group and at the 4-position with a methylene-linked furan-2-ylmethyl carbamoyl moiety. This structure combines pharmacophoric elements from both thiazole (known for bioactivity in antimicrobial and anticancer agents) and furan (often associated with metabolic stability and ligand-receptor interactions) .
Properties
IUPAC Name |
ethyl N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-2-19-13(18)16-12-15-9(8-21-12)6-11(17)14-7-10-4-3-5-20-10/h3-5,8H,2,6-7H2,1H3,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZOJICMJSZPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is typically constructed via the Hantzsch reaction, which involves cyclocondensation of α-halo ketones with thiourea. For example, bromoacetone reacts with thiourea in ethanol under reflux to yield 4-methylthiazole-2-amine. However, introducing a methylene-carboxylic acid substituent at position 4 requires modified starting materials.
Synthesis of 4-(Cyanomethyl)thiazole-2-amine
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Bromination: 4-Methylthiazole-2-amine is treated with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield 4-(bromomethyl)thiazole-2-amine.
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Cyanide Substitution: The bromide undergoes nucleophilic substitution with potassium cyanide in DMF, forming 4-(cyanomethyl)thiazole-2-amine.
Hydrolysis to Carboxylic Acid
The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl under reflux, yielding 4-(carboxymethyl)thiazole-2-amine.
Amide Bond Formation
Activation and Coupling
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with furan-2-ylmethylamine in dichloromethane with triethylamine as a base.
Key Conditions:
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Reaction temperature: 0°C to room temperature.
Ethyl Carbamate Installation
Carbamate Formation via Chloroformate
The 2-amino group reacts with ethyl chloroformate in anhydrous THF or dichloromethane, using triethylamine to scavenge HCl.
Optimization Notes:
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Excess ethyl chloroformate (1.2 equiv) ensures complete conversion.
Alternative Synthetic Routes
Solid-Phase Carbamate Synthesis
Jung et al. demonstrated carbamate synthesis on solid supports using CO₂ as a carbonyl source. Adapting this method:
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Immobilize 4-(carboxymethyl)thiazole-2-amine on Merrifield resin via a CO₂ linker.
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React with furan-2-ylmethylamine and ethyl iodide under Cs₂CO₃/TBAI catalysis.
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Cleave from the resin to yield the target compound.
Advantages:
Characterization and Analytical Data
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiazole-H), 6.35–6.80 (m, 3H, furan-H), 4.25 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 4.15 (s, 2H, CH₂CONH), 3.90 (s, 2H, NHCH₂-furan), 1.35 (t, 3H, J = 7.1 Hz, OCH₂CH₃).
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LC-MS (ESI⁺): m/z 352.1 [M+H]⁺.
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Functionalization
Direct functionalization at position 4 of the thiazole is challenging due to electronic effects. Using directed ortho-metalation (e.g., LDA) with a directing group (e.g., amide) can enhance regiocontrol.
Carbamate Hydrolysis
The ethyl carbamate is prone to hydrolysis under acidic or basic conditions. Storage under inert atmosphere and avoidance of protic solvents during synthesis are critical.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction of the carbamate group can yield ethylamine derivatives.
Scientific Research Applications
Ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, modulating their activity. The carbamate group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Thiazole-Based Carbamates and Carboxamides
N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide ():
- Structure : Features a thiazole ring substituted with a 4-methyl group and a furan-2-carboxamide linked to a nitro-phenyl group.
- Key Differences : Replaces the ethyl carbamate with a carboxamide and introduces a nitro-phenyl group instead of a furan-methyl carbamoyl chain. This increases molecular weight (MW: ~370 g/mol) and alters solubility (nitro groups reduce aqueous solubility) .
N-[4-(4-Methylpiperidin-1-yl)phenyl]propanamide ():
- Structure : Contains a piperidine-substituted phenyl group linked to a propanamide.
- Key Differences : Lacks the thiazole and furan moieties, resulting in lower structural complexity and distinct electronic properties.
Furan-Thiazole Hybrids
- Methyl [3-(Ethylcarbamoyl)furan-2-yl]acetate (95b, ): Structure: Furan-2-yl acetate with an ethylcarbamoyl substituent.
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, ): Structure: Combines a thiazole ring with benzodiazole and bromophenyl groups.
Physicochemical and Pharmacokinetic Properties
*Calculated using fragment-based methods (e.g., ).
Biological Activity
Ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This indicates the presence of a furan ring, thiazole moiety, and carbamate functional group, which are essential for its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Antiviral Activity : The compound has shown potential as an inhibitor of viral entry, particularly against HIV. Studies indicate that it may interfere with the gp120 protein on the HIV surface, preventing viral fusion with host cells .
- Enzyme Inhibition : It has been reported to exhibit inhibitory effects on various enzymes, including kinases and proteases, which are crucial for cellular signaling and viral replication .
- Cytotoxicity : While exhibiting antiviral properties, the compound also displays cytotoxic effects on certain cell lines. This duality necessitates further investigation into its selectivity and therapeutic window .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Antiviral | HIV gp120 | 5.1 - 6.4 | Comparable to reference compounds |
| Enzyme Inhibition | Kinase | 10 - 20 | Selective inhibition observed |
| Cytotoxicity (CC50) | TZM-bl cells | 30 - 84 | Significant cytotoxicity noted |
Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of various compounds against HIV, this compound demonstrated promising activity with an IC50 value in the low micromolar range. The study highlighted its ability to inhibit viral entry through interaction with gp120 .
Study 2: Enzyme Profiling
A comprehensive profiling of this compound across various enzymatic assays indicated significant inhibition of kinases involved in cancer progression. The results suggest that modifications to its structure could enhance selectivity and potency against specific cancer types .
Q & A
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR confirm connectivity of the thiazole, furan, and carbamate groups. For example, thiazole protons resonate at δ 7.2–7.5 ppm, while furan protons appear at δ 6.3–6.8 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H]+ = 379.12; observed = 379.11) .
- HPLC : Reverse-phase HPLC monitors reaction progress and purity (>95% by area under the curve) using C18 columns and acetonitrile/water gradients .
How can reaction conditions be optimized to minimize side products during synthesis?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates and reduce side reactions like hydrolysis .
- Catalysts : Tetrabutylammonium iodide (TBAI) suppresses overalkylation in carbamate formation .
- Temperature Control : Reflux conditions (80–100°C) for cyclization steps improve yield (>75%) while avoiding decomposition .
- Workflow : Automated continuous flow reactors ensure consistent mixing and temperature gradients in scaled-up syntheses .
What computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinase targets) using crystal structures from the PDB .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and binding free energies (ΔG < -8 kcal/mol suggests strong affinity) .
- QSAR Models : Quantitative structure-activity relationships correlate substituent effects (e.g., electron-withdrawing groups on the furan ring) with antibacterial IC50 values .
How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
Q. Advanced
- Isotopic Labeling : 15N-labeled analogs clarify ambiguous nitrogen environments in the thiazole ring .
- 2D NMR : HSQC and HMBC experiments map long-range couplings (e.g., confirming carbamate linkage to thiazole C2) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for analogous tert-butyl carbamates .
What structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?
Q. Advanced
- Thiazole Modifications : Substitution at C4 (e.g., methyl groups) increases lipophilicity, improving membrane permeability (logP increased by 0.5 units) .
- Furan Optimization : Introducing electron-deficient furans (e.g., 5-nitro substitution) enhances antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) .
- Carbamate Flexibility : Replacing ethyl with cyclopropyl carbamate improves metabolic stability (t1/2 increased from 2.1 to 4.3 hours in microsomal assays) .
What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
Q. Advanced
- Flow Chemistry : Continuous flow reactors reduce batch variability and improve heat transfer during exothermic steps (yield consistency ±2%) .
- Purification : Flash chromatography with silica gel (20–40 µm) and gradient elution (hexane/ethyl acetate) achieves >98% purity .
- Process Analytics : In-line FTIR monitors carbamate formation in real time, reducing reliance on off-line HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
